[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Description
This compound is a synthetic tert-butyl carbamate derivative featuring a cyclohexyl backbone modified with an ethyl carbamate group and an (S)-2-amino-3-methyl-butyrylamino substituent. The tert-butyl group enhances steric protection against hydrolysis, improving stability, while the chiral amino acid side chain may influence biological interactions, such as receptor binding or enzymatic recognition .
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-11-9-8-10-13(14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEELSOBURCLVDH-NRXISQOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1NC(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester (CAS Number: 1354026-94-0) is a derivative of carbamic acid, which has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects in various biological systems, and relevant case studies.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 244.34 g/mol
- Structure : The compound features a cyclohexyl group, an amino acid moiety, and a tert-butyl ester functional group, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that carbamate derivatives often interact with enzymes such as acetylcholinesterase, affecting neurotransmitter levels and signaling .
- Receptor Modulation : The structural components suggest potential interactions with various receptors, including G-protein coupled receptors (GPCRs), which play critical roles in cell signaling .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a possible role for this compound in antimicrobial therapy .
Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of related carbamate derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound C | HT29 (colon cancer) | < 1.0 |
These findings suggest that modifications in the structure can enhance cytotoxicity, indicating a structure-activity relationship (SAR) worth exploring further.
Neuroprotective Effects
The neuroprotective potential of carbamate esters is well-documented. Studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress, likely through modulation of apoptotic pathways and enhancement of neurotrophic factors . This activity is particularly relevant for developing treatments for neurodegenerative diseases.
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various carbamate derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds with similar structural motifs exhibited significant growth inhibition at low concentrations, suggesting their potential application in antibiotic development .
- Case Study on Cytotoxicity : In vitro assays demonstrated that the compound inhibited cell proliferation in multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Scientific Research Applications
The compound [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester (CAS: 42404-50-2) is a synthetic organic compound that has garnered attention for its potential applications in various scientific research fields. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Development
This compound has been investigated for its potential use in drug formulations. Its structure suggests that it may interact with biological targets, making it a candidate for developing new therapeutics, particularly in the treatment of neurological disorders.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of carbamic acid esters can exhibit neuroprotective properties. For instance, studies have shown that similar compounds can modulate neurotransmitter levels and protect neuronal cells from apoptosis .
Biochemical Research
The compound's unique functional groups make it suitable for biochemical assays and enzyme inhibition studies. Its interaction with specific enzymes could provide insights into metabolic pathways and disease mechanisms.
Case Study: Enzyme Inhibition
Inhibitors derived from carbamic acid structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary results indicate that modifications to the carbamic acid moiety can enhance inhibitory potency .
Synthetic Chemistry
As a versatile intermediate, this compound can be utilized in synthetic organic chemistry to create more complex molecules. Its ability to participate in various chemical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Data Table: Synthetic Pathways
| Reaction Type | Reagents Used | Outcome |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, bases | Formation of new carbamate derivatives |
| Condensation | Amines, carbonyl compounds | Synthesis of amides and related compounds |
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical stability or reactivity.
Case Study: Polymer Development
Research into polymeric materials has shown that incorporating carbamic acid esters can improve mechanical properties and thermal stability. Studies suggest that these compounds can enhance the performance of biodegradable plastics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s structural analogs vary in substituents, ring systems, and functional groups, which directly affect their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Impact of Substituents on Properties
- Ethyl vs.
- Cyclopropyl vs.
- Amino Acid Side Chain: The (S)-2-amino-3-methyl-butyrylamino group in the target compound provides a branched aliphatic chain, which may improve proteolytic stability compared to the linear aminopropanamide in .
Stability and Reactivity
- The tert-butyl carbamate group in the target compound offers superior hydrolytic stability compared to esters like benzyl or allyl, as bulky tert-butyl groups resist nucleophilic attack .
- The chloro-acetyl group in {4-[(2-Chloro-acetyl)...tert-butyl ester} () increases electrophilicity, making it more reactive toward nucleophiles like thiols, which could limit its in vivo half-life .
Market and Therapeutic Context
- Lack of Direct Comparators: No structurally similar compounds are commercially available for androgenetic alopecia or related conditions, as noted in . However, synthetic analogs like those in Table 1 are used in preclinical research .
- Herbal vs. Synthetic : While Saw Palmetto () shares a putative anti-androgenic mechanism, its lack of standardized structure and efficacy contrasts with the target compound’s defined synthetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
